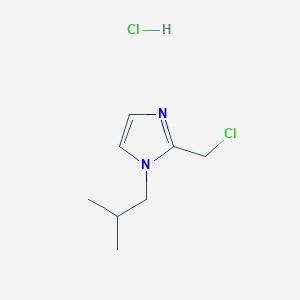
2-Chloromethyl-1-isobutylimidazole hydrochloride
Cat. No. B8425443
M. Wt: 209.11 g/mol
InChI Key: NKSPYOUXUKAQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07262185B2
Procedure details


To 2-hydroxymethyl-1-isobutylimidazole (2.40 g) was added thionyl chloride (24 ml) at 0° C., and the mixture was heated for 30 minutes under nitrogen atmosphere at 90° C. The mixture was allowed to be at room temperature. The solvent was distilled off under reduced pressure and the obtained residue was recrystallized from methanol-ethyl acetate, to give 2-chloromethyl-1-isobutylimidazole hydrochloride (2.17 g) as brown crystals.


Identifiers


|
REACTION_CXSMILES
|
O[CH2:2][C:3]1[N:4]([CH2:8][CH:9]([CH3:11])[CH3:10])[CH:5]=[CH:6][N:7]=1.S(Cl)([Cl:14])=O>>[ClH:14].[Cl:14][CH2:2][C:3]1[N:4]([CH2:8][CH:9]([CH3:11])[CH3:10])[CH:5]=[CH:6][N:7]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC=1N(C=CN1)CC(C)C
|
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be at room temperature
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained residue was recrystallized from methanol-ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClCC=1N(C=CN1)CC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.17 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
